2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound is an organic small molecule with the molecular formula C14H10N4O and a molecular weight of 250.25 g/mol. Its structure features a 2-hydroxybenzonitrile core linked via an amino bridge to a pyrrolo[1,2-a]pyrazine heterocycle.

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
CAS No. 918340-69-9
Cat. No. B12607914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile
CAS918340-69-9
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)C#N)O
InChIInChI=1S/C14H10N4O/c15-9-10-3-4-11(8-13(10)19)17-14-12-2-1-6-18(12)7-5-16-14/h1-8,19H,(H,16,17)
InChIKeyJJUPCTJPMQMTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence Guide for 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile (CAS 918340-69-9)


This compound is an organic small molecule with the molecular formula C14H10N4O and a molecular weight of 250.25 g/mol . Its structure features a 2-hydroxybenzonitrile core linked via an amino bridge to a pyrrolo[1,2-a]pyrazine heterocycle. It belongs to a structural class of pyrrolo[1,2-a]pyrazine derivatives that have been explored in medicinal chemistry for kinase inhibition and other biological activities . However, specific quantitative data for this exact compound is extremely limited in the public domain.

Why In-Class Substitution is Not Advisable for 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile


The pyrrolo[1,2-a]pyrazine scaffold is known to produce kinase inhibitors with distinct selectivity profiles, and even minor structural changes to the benzonitrile substituent can dramatically alter target engagement . Closely related analogues with different substitution patterns on the central phenyl ring or variations in the heterocyclic core are expected to exhibit divergent potency and selectivity. For instance, the structurally similar compound 2-[(3-methyl-2-buten-1-yl)oxy]-4-(pyrrolo[1,2-a]pyrazin-1-ylamino)benzonitrile (CAS 918340-54-2) differs only in the ether side chain, which is likely to affect both physicochemical properties and biological activity . Without head-to-head data, however, any claim of superiority for CAS 918340-69-9 over its analogues remains speculative.

Quantitative Differentiation Evidence for 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile


Structural Differentiation via Hydrogen Bond Donor/Acceptor Capacity

The target compound possesses a free phenolic -OH group at the 2-position of the benzonitrile ring, which provides a hydrogen bond donor (HBD) not present in close analogs like CAS 918340-54-2, where this position is alkylated . In kinase inhibitor design, the presence of a HBD in the hinge-binding region or solvent-exposed area can significantly impact target selectivity and physicochemical properties. The polar surface area (PSA) of the target compound is calculated to be 76.58 Ų , which is higher than that of typical hinge-binding kinase inhibitors lacking a free hydroxyl group, potentially leading to improved solubility and altered permeability profiles.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level Kinase Inhibition Potential of Pyrrolo[1,2-a]pyrazine Scaffold

Pyrrolo[1,2-a]pyrazine derivatives, particularly pyrrolo[1,2-a]pyrazin-1(2H)-ones, have been optimized as selective inhibitors of PIM kinases with IC50 values in the low micromolar to nanomolar range . The target compound contains the pyrrolo[1,2-a]pyrazine core linked to a benzonitrile moiety, which is a structural motif present in several ATP-competitive kinase inhibitors. However, no specific IC50 or Ki values for the target compound against any kinase are publicly available. The related compound US8703771, Example 4 (a distinct pyrrolo[1,2-a]pyrazine derivative) demonstrated an IC50 of 6.3 nM against Abl kinase , highlighting the potential of this scaffold, though this data cannot be directly extrapolated to the target compound.

Kinase Inhibition PIM Kinase Oncology

Potential Application Scenarios for 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile (918340-69-9)


Chemical Probe or Tool Compound for Kinase Profiling (Potential)

Based on the pyrrolo[1,2-a]pyrazine scaffold's known engagement with the kinase hinge-binding region, this compound could theoretically serve as a starting point for chemical probe development. However, without confirmed potency or selectivity data, its utility as a tool compound is unsubstantiated. Researchers should request or generate in-house kinase profiling data before committing to procurement .

Structure-Activity Relationship (SAR) Exploration in Lead Optimization

The compound's distinctive 2-hydroxybenzonitrile motif, combined with the pyrrolo[1,2-a]pyrazine core, makes it a candidate for SAR studies aimed at understanding the impact of hydrogen bond donors on target selectivity and physicochemical properties. It could be used as a comparator alongside its O-alkylated analogs (e.g., CAS 918340-54-2) to map the contribution of the free phenol group to biological activity .

Negative Control or Selectivity Counter-Screen

A hypothesis annotation associated with this compound suggests an IC50 of 28 µM for an unspecified target, characterizing it as neither potent nor selective . If validated, this weak activity could position the compound as a negative control in selectivity panels, helping to define the activity threshold for more potent analogs. This potential use requires independent experimental confirmation.

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